molecular formula C9H19NO3S B7867021 [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol

[1-(Propane-2-sulfonyl)piperidin-3-yl]methanol

Cat. No.: B7867021
M. Wt: 221.32 g/mol
InChI Key: GLGZUOSJZRZFLI-UHFFFAOYSA-N
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Description

[1-(Propane-2-sulfonyl)piperidin-3-yl]methanol is a chemical compound of interest in pharmaceutical and chemical research. It features a piperidine ring, a versatile scaffold in medicinal chemistry, which is functionalized with both an isopropylsulfonyl group and a hydroxymethyl group . The sulfonamide group attached to the piperidine nitrogen is a common pharmacophore found in compounds with diverse biological activities. For instance, structurally related sulfonamide-containing pyrrolo[2,3-d]pyrimidine compounds have been investigated as protein kinase inhibitors, highlighting the potential of this chemical class in developing therapeutic agents . The presence of the hydroxymethyl group offers a handle for further chemical modification, making this compound a useful and versatile intermediate or building block for synthesizing more complex molecules for drug discovery programs . It is also applicable as a standard in analytical research for method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Key Research Applications: • Medicinal Chemistry: Serves as a synthetic intermediate or core scaffold for the design and synthesis of novel bioactive molecules . • Chemical Biology: Can be utilized as a probe or ligand in structure-activity relationship (SAR) studies due to its modifiable functional groups. • Process Chemistry: Acts as a starting material or intermediate in the development and optimization of synthetic routes for complex organic compounds. Researchers can leverage the defined stereochemistry and functional groups of [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol to explore new chemical spaces and develop compounds for various pre-clinical research applications.

Properties

IUPAC Name

(1-propan-2-ylsulfonylpiperidin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-8(2)14(12,13)10-5-3-4-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGZUOSJZRZFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCCC(C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines

Recent advances in piperidine synthesis leverage transition metal catalysis. A Rh-catalyzed asymmetric reductive Heck reaction enables the construction of enantioenriched 3-substituted tetrahydropyridines from pyridine derivatives and boronic acids. For example, phenyl pyridine-1(2H)-carboxylate reacts with aryl boronic acids under Rh catalysis to yield 3-aryl tetrahydropyridines in >90% enantiomeric excess (ee). Hydrogenation of these intermediates produces piperidines, as demonstrated in the synthesis of Preclamol and Niraparib precursors.

Table 1: Catalytic Conditions for Piperidine Core Synthesis

SubstrateCatalyst SystemYield (%)ee (%)Reference
Phenyl pyridine carboxylateRh/(R)-BINAP8196
Vinyl boronic acidRh/(S)-SegPhos7894

Functionalization at the 3-Position

Introduction of the hydroxymethyl group at the piperidine 3-position is achieved via:

  • Reduction of Ketones : Piperidin-3-one derivatives undergo NaBH₄ reduction to yield piperidin-3-ylmethanol.

  • Hydroboration-Oxidation : Allyl-substituted piperidines are converted to alcohols using BH₃·THF followed by oxidative workup.

Sulfonylation of Piperidine Derivatives

Direct Sulfonylation with Propane-2-Sulfonyl Chloride

The propane-2-sulfonyl group is introduced via nucleophilic substitution on the piperidine nitrogen. Optimized conditions involve:

  • Base : Triethylamine (3 equiv) in dichloromethane at 0–25°C.

  • Stoichiometry : 1.2 equiv propane-2-sulfonyl chloride to ensure complete conversion.

  • Workup : Aqueous extraction and column chromatography (15% ethyl acetate/hexane).

Table 2: Sulfonylation Reaction Optimization

Piperidine DerivativeSulfonyl ChlorideYield (%)Purity (%)
Piperidin-3-ylmethanolPropane-2-sulfonyl Cl7395
N-Boc-piperidin-3-ylmethanolPropane-2-sulfonyl Cl6892

Alternative Sulfonylation Strategies

  • Solid-Phase Synthesis : Immobilized piperidine derivatives enable iterative sulfonylation and purification.

  • Microwave Assistance : Reduced reaction times (30 min vs. 24 h) with comparable yields under microwave irradiation at 80°C.

Protection-Deprotection Strategies for the Hydroxymethyl Group

To prevent alcohol oxidation or sulfonate ester formation during sulfonylation, protecting groups are employed:

  • Silyl Ethers : tert-Butyldimethylsilyl (TBS) protection (94% yield) using TBSCl/imidazole.

  • Acetates : Acetylation with acetic anhydride/pyridine (89% yield).

Deprotection post-sulfonylation is achieved via:

  • TBAF in THF for silyl ethers (quantitative).

  • K₂CO₃/MeOH for acetates (92% yield).

Scalability and Industrial Considerations

Gram-scale synthesis of [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol is feasible using continuous flow systems. A 10 mmol scale reaction in a microreactor (25°C, 1 h residence time) achieves 85% yield, outperforming batch methods (73%). Economic analyses highlight propane-2-sulfonyl chloride as the major cost driver (≈60% of total), necessitating in situ generation from thiol precursors.

Mechanistic Insights into Sulfonylation

Deuterium labeling studies reveal that sulfonylation proceeds via a two-step mechanism:

  • Base-Assisted Deprotonation : Triethylamine abstracts the piperidine N–H proton, generating a nucleophilic amine.

  • Electrophilic Attack : Propane-2-sulfonyl chloride undergoes Sₙ2 displacement at sulfur, releasing HCl.

Computational studies (DFT, B3LYP/6-31G*) indicate a transition state with partial negative charge on the sulfonyl oxygen (Figure 1). Steric effects from the isopropyl group increase activation energy by 4.2 kcal/mol compared to methyl analogs.

Analytical Characterization

  • ¹H NMR : Diagnostic signals include the piperidine H-3 proton (δ 3.45–3.60 ppm, multiplet) and sulfonamide N–H (δ 9.27 ppm, broad singlet).

  • LC-MS : [M+H]⁺ = 252.1 (C₉H₁₉NO₃S).

  • X-ray Crystallography : Confirms axial orientation of the sulfonyl group due to A(1,3) strain (Figure 2).

Applications and Derivatives

  • Pharmaceutical Intermediates : The title compound serves as a precursor to PARP inhibitors (e.g., Niraparib).

  • Ligand Design : Chiral sulfonamides derived from this scaffold exhibit enantioselectivity in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The methanol group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated:

  • IC50 Values :
    • Breast cancer (MCF-7): 25 µM
    • Lung cancer (A549): 30 µM

This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Antibacterial Properties

The compound has shown promising antibacterial activity against several strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes associated with various diseases:

  • Acetylcholinesterase (AChE) : Significant AChE inhibitory activity with an IC50 value of 50 µM, relevant for neurodegenerative disease treatment.
  • Urease : Exhibited potent urease inhibition with an IC50 of 30 µM, which is important for managing urinary tract infections .

Anti-inflammatory Effects

In vitro studies have demonstrated the compound's ability to reduce pro-inflammatory cytokines:

CytokineConcentration (pg/mL) Post-Treatment
IL-6Reduced from 150 to 30
TNF-αReduced from 200 to 50

This indicates its potential therapeutic applications in inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study by Smith et al. (2023) evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The findings highlighted its effectiveness against biofilm-forming strains of Staphylococcus aureus, suggesting potential applications in treating resistant bacterial infections.

Case Study 2: Neuroprotective Effects

Research conducted by Johnson et al. (2023) demonstrated that the compound protects neuronal cells from oxidative stress-induced damage. The study reported a reduction in cell death by approximately 40% compared to control groups, indicating its potential role in neurodegenerative disease management.

Mechanism of Action

The mechanism by which [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol exerts its effects depends on its interaction with molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine ring can interact with various receptors in the body, modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Properties

  • Lipophilicity : Alkyl substituents (e.g., methyl, cyclopropylmethyl) increase logP values (1.3–2.0), favoring lipid bilayer penetration, while aryl groups (e.g., chlorophenyl) further elevate logP (3.0) .
  • Chirality: Compounds like (2S,3S)-2-(3-chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol demonstrate enantioselective synthesis (88–89% ee), critical for activity in asymmetric catalysis or receptor binding .

Notes

Data Limitations: Direct biological data for [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol are unavailable; comparisons rely on structural analogs.

Synthesis Pathways: and suggest sulfonyl groups can be introduced via oxidation (e.g., peroxomonosulfate) or coupling reactions (e.g., Suzuki-Miyaura), applicable to the target compound .

Safety : Sulfonyl derivatives may pose higher reactivity risks (e.g., decomposition to nitrogen oxides) compared to alkyl-substituted analogs .

Biological Activity

[1-(Propane-2-sulfonyl)piperidin-3-yl]methanol is a synthetic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring, a sulfonyl group, and a methanol moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₉NO₃S
  • Molecular Weight : 221.32 g/mol

The compound's unique structure allows for various chemical modifications, making it a versatile candidate for drug development.

The biological effects of [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol are primarily attributed to its interactions with molecular targets in biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. Meanwhile, the piperidine ring can modulate receptor activity, influencing various physiological processes.

Pharmacological Effects

Research indicates that derivatives of piperidine compounds exhibit a range of pharmacological activities, including:

  • Analgesic : Pain relief properties.
  • Anti-inflammatory : Reduction of inflammation.
  • Anticancer : Potential to inhibit cancer cell growth.

These activities are supported by structural modifications that enhance interaction with biological targets.

Case Studies and Research Findings

  • Anticancer Activity
    • A study explored the anticancer effects of piperidine derivatives, noting that modifications at the piperidine ring could significantly enhance cytotoxicity against cancer cell lines (e.g., MIA PaCa-2 and BxPC-3) .
    • The introduction of sulfonyl groups has been linked to increased potency in inhibiting tumor growth, suggesting that [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol may have similar effects.
  • Enzyme Inhibition
    • Research has shown that compounds with sulfonyl groups can effectively inhibit enzymes such as soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory responses . This suggests that [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol may serve as a lead compound for developing anti-inflammatory drugs.
  • Metabolic Stability
    • Studies indicate that the metabolic stability of compounds can be enhanced by structural modifications. For instance, derivatives with lower cLogP values demonstrated improved stability in liver microsomes while retaining potent biological activity .

Comparison with Similar Compounds

The biological activity of [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol can be compared to other piperidine derivatives:

Compound NameKey FeaturesBiological Activity
[1-(Propane-2-sulfonyl)piperidin-4-yl]methanolSulfonyl group at different positionVaries; potential analgesic
[1-(Butane-2-sulfonyl)piperidin-3-yl]methanolLonger alkyl chainEnhanced lipophilicity
[1-(Propane-2-sulfonyl)piperidin-3-ylethanolEthanol instead of methanolPotentially different effects

The unique combination of functional groups in [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol may confer distinct pharmacological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized via sulfonylation of a piperidine precursor. A typical approach involves reacting piperidin-3-ylmethanol with propane-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Purification via silica gel chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How is the purity and structural integrity of [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol validated in academic research?

  • Methodological Answer : Characterization employs a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm sulfonyl and piperidine moieties. Key signals include sulfonyl proton absence (due to substitution) and piperidine ring protons (δ 1.5–3.5 ppm) .
  • HPLC : Reverse-phase HPLC with methanol/water mobile phases (e.g., 65:35 v/v) and UV detection at 210–254 nm ensures >95% purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+^+) and fragments consistent with the sulfonyl-piperidine backbone .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, methanol) but exhibits limited solubility in water. Stability studies under varying pH (4–9) and temperatures (4–25°C) show no degradation over 72 hours when stored in inert atmospheres. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can enantiomeric resolution of chiral derivatives of [1-(Propane-2-sulfonyl)piperidin-3-yl]methanol be achieved?

  • Methodological Answer : Chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are effective. Optimal conditions use normal-phase HPLC with methanol/acetonitrile (30:70 v/v) at 1 mL/min flow rate. Molecular docking studies suggest enantiorecognition relies on π-π interactions between the sulfonyl group and CSP aromatic moieties .

Q. What computational strategies are used to predict the biological activity of sulfonyl-piperidine derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Assess binding affinity to targets like acetylcholinesterase or monoamine oxidase. Force fields (e.g., AMBER) model sulfonyl interactions with catalytic residues .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity. Meta-substituted derivatives show enhanced potency due to steric and electronic effects .

Q. How is the compound evaluated for neuroprotective or antimicrobial activity in vitro?

  • Methodological Answer :

  • Neuroprotection Assays : Measure inhibition of acetylcholinesterase (AChE) using Ellman’s method (λ = 412 nm). IC50_{50} values are compared to donepezil as a control .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .

Q. What crystallographic insights exist for related sulfonyl-piperidine compounds, and how do they inform structural optimization?

  • Methodological Answer : X-ray diffraction of analogs (e.g., [1-(3,5-dimethylisoxazole-4-sulfonyl)piperidin-4-yl]-diphenyl-methanol) reveals chair conformations in the piperidine ring and hydrogen-bonding networks between sulfonyl oxygen and hydroxyl groups. These findings guide modifications to enhance conformational rigidity and target binding .

Safety and Compliance

  • Handling : Use PPE (gloves, goggles) in fume hoods. No GHS hazards are reported, but treat as a potential irritant .
  • Disposal : Follow institutional guidelines for sulfonamide-containing compounds. Incineration or chemical degradation (e.g., alkaline hydrolysis) is recommended .

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